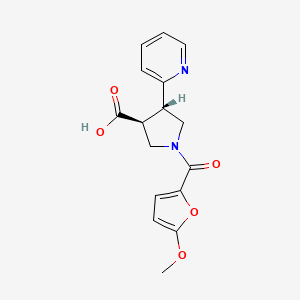

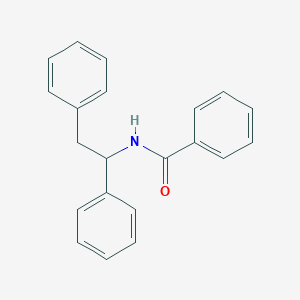

![molecular formula C14H14FN7 B5517823 1-{2-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5517823.png)

1-{2-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related triazole and tetrazole compounds involves various strategies including condensation reactions, cyclization, and fluorination techniques. These methods often utilize starting materials like azides, nitriles, and appropriate halides or sulfonates to introduce specific substituents, such as the fluorophenyl group or the cyclopropyl moiety, into the molecular framework. The synthesis process is carefully designed to achieve the desired structural specificity and functional group incorporation, leveraging reactions like the [2+3] dipolar cycloaddition for tetrazole formation (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Wissenschaftliche Forschungsanwendungen

Structural and Molecular Analyses

- Structural Characterization : Gülsüm Gündoğdu et al. (2017) conducted a study to determine the crystal structures of compounds similar to the subject compound using synchrotron X-ray powder diffraction. These compounds were synthesized as cytotoxic agents and characterized by various spectral and analytical methods. The study revealed detailed structural information, contributing to a deeper understanding of such compounds in scientific research (Gündoğdu et al., 2017).

Cyclization Mechanisms and Pathways

- Cyclization Studies : D. Kimball et al. (2002) explored the cyclization of compounds structurally related to the target compound, highlighting mechanisms like carbene pathways and their interaction under various conditions. This research contributes to the understanding of chemical reactions and potential applications in synthetic chemistry (Kimball et al., 2002).

Antibacterial and Antifungal Applications

- Antibacterial and Antifungal Evaluation : A. Rajasekaran et al. (2006) synthesized and evaluated compounds including 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles for their in vitro antibacterial and antifungal activities. These compounds showed moderate activity against certain bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Rajasekaran et al., 2006).

Anti-Inflammatory and Molecular Docking Studies

- Anti-Inflammatory Properties : K. Sureshkumar et al. (2017) synthesized a novel compound structurally related to the target compound and investigated its anti-inflammatory properties through in vitro and in silico studies. Such research is vital for discovering new drugs with anti-inflammatory potential (Sureshkumar et al., 2017).

Synthesis of Fluoroalkylated Triazoles

- Fluoroalkylation in Triazoles : W. Peng and Shizheng Zhu (2003) focused on the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, which are structurally similar to the target compound. This research contributes to the field of organic synthesis, particularly in the development of fluoroalkylated compounds for various applications (Peng & Zhu, 2003).

Eigenschaften

IUPAC Name |

1-[2-[5-cyclopropyl-2-(3-fluorophenyl)-1,2,4-triazol-3-yl]ethyl]tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN7/c15-11-2-1-3-12(8-11)22-13(6-7-21-9-16-19-20-21)17-14(18-22)10-4-5-10/h1-3,8-10H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDCLFBPRGPHGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=N2)CCN3C=NN=N3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-difluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5517741.png)

![N-(3-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5517754.png)

![2-cyclopropyl-9-[(4-fluoro-2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517761.png)

![1-[(4-methoxyphenyl)acetyl]indoline](/img/structure/B5517769.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5517785.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5517790.png)

![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B5517802.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5517810.png)

![5-{4-[(3-hydroxy-3-piperidinyl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5517839.png)